molecular formula C19H20N2O5 B2569222 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide CAS No. 1090928-00-9

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide

Cat. No.: B2569222
CAS No.: 1090928-00-9
M. Wt: 356.378
InChI Key: GWBDNYOJIQTHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a benzamide moiety. Its multifaceted properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide typically involves a series of organic reactions. One common method includes the reaction of 2-ethoxy-4-formylphenol with propanoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[2-(2-Ethoxy-4-carboxyphenoxy)propanoylamino]benzamide.

    Reduction: 4-[2-(2-Ethoxy-4-hydroxyphenoxy)propanoylamino]benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy and benzamide groups may also contribute to the compound’s overall activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxy-4-formylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a benzamide group.

    4-[2-(4-Formylphenoxy)ethoxy]benzaldehyde: Contains a benzaldehyde group instead of a benzamide group.

Uniqueness

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-[2-(2-ethoxy-4-formylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-25-17-10-13(11-22)4-9-16(17)26-12(2)19(24)21-15-7-5-14(6-8-15)18(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDNYOJIQTHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.